1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15272263
Molecular Formula: C21H19FN4O3S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19FN4O3S |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19FN4O3S/c1-23-19(28)17-14-4-2-3-5-16(14)30-21(17)24-20(29)18-15(27)10-11-26(25-18)13-8-6-12(22)7-9-13/h6-11H,2-5H2,1H3,(H,23,28)(H,24,29) |
| Standard InChI Key | JMMKLEMAHPFQNQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H19FN4O3S
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Molecular Weight: Approximately 414.46 g/mol
Structural Features
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The compound includes:
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A fluorophenyl group, which contributes to its electronic properties.
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A tetrahydrobenzothiophene core, adding rigidity and hydrophobicity.
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A dihydropyridazine ring, which is often associated with bioactivity.
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A methylcarbamoyl substituent, enhancing hydrogen bonding potential.
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Synthetic Pathway
The synthesis of this compound likely involves:
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Formation of the tetrahydrobenzothiophene core:
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Starting from commercially available benzothiophene derivatives.
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Reduction or functionalization to introduce the tetrahydro structure.
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Introduction of the dihydropyridazine moiety:
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Achieved via cyclization reactions involving hydrazine derivatives.
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Attachment of the fluorophenyl group:
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Through nucleophilic substitution or coupling reactions.
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Final functionalization:
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Addition of the methylcarbamoyl group using carbamoylation reagents.
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Example Reaction Conditions
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Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).
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Catalysts: Acid or base catalysts depending on the step.
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Purification: Crystallization or chromatography.
Techniques Used
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Proton (H) and Carbon (C) NMR to confirm structural integrity.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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To identify functional groups like amides and carbamates.
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X-ray Crystallography:
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For detailed three-dimensional structural analysis.
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Pharmacological Relevance
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The compound's structural features suggest potential as a small-molecule inhibitor for enzymes or receptors due to:
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The presence of hydrogen bond donors/acceptors.
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Aromatic interactions from the fluorophenyl group.
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Possible targets include kinases, proteases, or G-protein coupled receptors (GPCRs).
Comparative Data Table
| Property | Description |
|---|---|
| Molecular Formula | C20H19FN4O3S |
| Molecular Weight | ~414.46 g/mol |
| Key Functional Groups | Fluorophenyl, tetrahydrobenzothiophene, dihydropyridazine, carbamoyl groups |
| Solubility | Moderate in polar organic solvents |
| Potential Applications | Medicinal chemistry (anticancer, anti-inflammatory) |
| Analytical Techniques | NMR, MS, IR, X-ray crystallography |
Key Observations
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The combination of fluorine and sulfur-containing moieties often enhances metabolic stability and bioavailability.
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The dihydropyridazine ring system is a known pharmacophore in drug discovery.
Future Research
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In Silico Studies:
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Docking simulations to predict binding affinity with biological targets.
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In Vitro Assays:
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Testing for anticancer or anti-inflammatory activity.
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Structure Optimization:
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Modifying substituents to enhance potency and reduce toxicity.
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This compound represents a promising scaffold for further exploration in medicinal chemistry due to its unique structural features and potential biological activities.
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